molecular formula C24H31N3O B2629908 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922112-49-0

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2629908
M. Wt: 377.532
InChI Key: OOQIGYNPYJSIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O and its molecular weight is 377.532. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine-3 Receptor Antagonism

A study by Zhou et al. (2012) developed a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 (H3) receptor antagonists. This research is foundational in exploring compounds related to the specified chemical for their potential in treating disorders associated with the H3 receptor, such as sleep disorders, obesity, and cognitive deficits. The derivatives, including compound 39, exhibited potent in vitro binding and functional activities at the H3 receptor, with favorable pharmacokinetic properties and a promising in vivo profile (Zhou et al., 2012).

Synthesis and Chemical Properties

Katritzky et al. (1996) focused on the synthesis of julolidines using benzotriazole methodology, which includes reactions involving 1,2,3,4-tetrahydroquinolines. This research illuminates the synthetic routes and chemical transformations applicable to compounds structurally related to the specified benzamide, thus providing insights into potential applications in creating novel chemical entities with significant biological activities (Katritzky et al., 1996).

Lewis Acid Catalyzed Reactions

Lu and Shi (2007) explored the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to produce pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This study provides a synthetic protocol that could be useful in the development of novel therapeutic agents by exploiting the chemical versatility of tetrahydroquinoline and pyrrolidine moieties (Lu & Shi, 2007).

Antipsychotic Agent Development

Research into heterocyclic carboxamides as potential antipsychotic agents has investigated the neuroleptic activity of benzamides structurally related to the specified compound. These studies aim to develop new therapeutic options for psychosis, highlighting the relevance of such compounds in neuropsychiatric drug discovery (Norman et al., 1996).

properties

IUPAC Name

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18-8-3-4-10-21(18)24(28)25-17-23(27-14-5-6-15-27)20-11-12-22-19(16-20)9-7-13-26(22)2/h3-4,8,10-12,16,23H,5-7,9,13-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQIGYNPYJSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

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